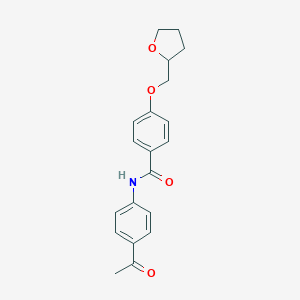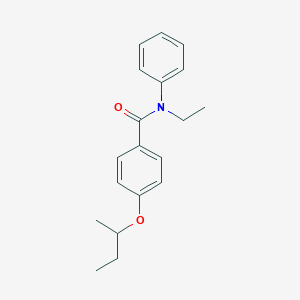
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various forms of cancer. This compound has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases that play a role in the development and progression of cancer cells.
Mécanisme D'action
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the ATP-binding site of BTK and ITK, which inhibits their activity and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a high degree of selectivity for inhibiting the activity of BTK and ITK, with minimal off-target effects on other kinases. This selectivity is important because it reduces the risk of unwanted side effects and toxicity. Additionally, N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its high degree of selectivity for inhibiting the activity of specific kinases. This allows researchers to study the specific role of these kinases in cancer cell development and progression. However, one limitation is that N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has only been studied in preclinical models and has not yet been tested in clinical trials.
Orientations Futures
Future research on N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide should focus on further elucidating its mechanism of action and studying its efficacy in clinical trials. Additionally, researchers should investigate the potential use of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in combination with other cancer therapies to improve its effectiveness. Finally, studies should also be conducted to investigate the potential use of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in other diseases beyond cancer, such as autoimmune disorders.
In conclusion, N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its high degree of selectivity for inhibiting the activity of specific kinases, good pharmacokinetic properties, and minimal off-target effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-bromo-N-(4-acetylphenyl)benzamide with tetrahydro-2-furanmethanol in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in treating various forms of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a critical role in the development and progression of cancer cells.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C20H21NO4/c1-14(22)15-4-8-17(9-5-15)21-20(23)16-6-10-18(11-7-16)25-13-19-3-2-12-24-19/h4-11,19H,2-3,12-13H2,1H3,(H,21,23) |
Clé InChI |
VRODVRNIBGOQFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)